Rqikiwfqnrrmkwkk
Description
Structure
2D Structure
Properties
Molecular Formula |
C104H168N34O20S |
|---|---|
Molecular Weight |
2246.7 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C104H168N34O20S/c1-6-58(3)84(138-94(150)74(40-42-82(111)140)124-86(142)65(109)30-23-48-119-102(113)114)99(155)131-70(35-17-21-46-107)93(149)137-85(59(4)7-2)100(156)136-79(54-62-57-123-67-32-14-12-29-64(62)67)97(153)133-77(52-60-26-9-8-10-27-60)95(151)129-73(39-41-81(110)139)91(147)135-80(55-83(112)141)98(154)128-72(38-25-50-121-104(117)118)87(143)126-71(37-24-49-120-103(115)116)88(144)130-75(43-51-159-5)92(148)125-69(34-16-20-45-106)90(146)134-78(53-61-56-122-66-31-13-11-28-63(61)66)96(152)127-68(33-15-19-44-105)89(145)132-76(101(157)158)36-18-22-47-108/h8-14,26-29,31-32,56-59,65,68-80,84-85,122-123H,6-7,15-25,30,33-55,105-109H2,1-5H3,(H2,110,139)(H2,111,140)(H2,112,141)(H,124,142)(H,125,148)(H,126,143)(H,127,152)(H,128,154)(H,129,151)(H,130,144)(H,131,155)(H,132,145)(H,133,153)(H,134,146)(H,135,147)(H,136,156)(H,137,149)(H,138,150)(H,157,158)(H4,113,114,119)(H4,115,116,120)(H4,117,118,121)/t58-,59-,65-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,84-,85-/m0/s1 |
InChI Key |
BHONFOAYRQZPKZ-LCLOTLQISA-N |
SMILES |
CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCSC)C(=O)NC(CCCCN)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCNC(=N)N)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCSC)C(=O)NC(CCCCN)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)N |
sequence |
RQIKIWFQNRRMKWKK |
Synonyms |
penetratin |
Origin of Product |
United States |
Scientific Research Applications
Drug Delivery
Mechanism of Action:
Penetratin enhances cellular uptake through direct translocation across the lipid bilayer of cell membranes. Its arginine-rich structure is crucial for this process, allowing it to interact favorably with negatively charged membrane components .
Applications:
- Therapeutic Molecule Delivery: Penetratin has been successfully used to deliver a range of therapeutic molecules, including proteins, peptides, and nucleic acids. For instance, it has been shown to effectively transport small interfering RNA (siRNA) into cells, enhancing gene silencing capabilities .
- Cancer Therapy: Research indicates that Penetratin can deliver chemotherapeutic agents directly into cancer cells, thereby increasing the efficacy of treatments while minimizing side effects on healthy tissues .
Gene Therapy
Role in Gene Therapy:
Penetratin serves as a vehicle for gene therapy applications by facilitating the intracellular delivery of plasmids and other genetic materials. This capability is particularly valuable in developing therapies for genetic disorders.
Case Studies:
- Transfection Efficiency: Studies have demonstrated that Penetratin significantly improves transfection efficiency compared to traditional methods, such as lipofection. For example, when used to deliver plasmid DNA encoding therapeutic proteins, Penetratin increased the expression levels of these proteins in target cells .
- In Vivo Applications: In animal models, Penetratin has been utilized to deliver genes that encode for neuroprotective factors in models of neurodegenerative diseases, showing promising results in reducing neuronal damage and improving functional outcomes .
Diagnostic Imaging
Use in Imaging Techniques:
Penetratin's ability to cross cellular membranes has made it a valuable tool in the field of diagnostic imaging.
Applications:
- Fluorescent Imaging: Penetratin-conjugated fluorescent probes have been developed for real-time imaging of cellular processes. These probes allow researchers to visualize cellular uptake and localization of various biomolecules within live cells .
- Radioactive Tracers: The peptide has also been employed to enhance the delivery of radioactive tracers for imaging applications in oncology. For instance, conjugates of Penetratin with technetium-99m have been explored for their potential in imaging tumors non-invasively .
Table of Applications
| Application Area | Description | Example Use Cases |
|---|---|---|
| Drug Delivery | Facilitates delivery of therapeutic molecules across cell membranes | Delivery of siRNA and chemotherapeutics |
| Gene Therapy | Enhances transfection efficiency for plasmid DNA | Gene delivery for neuroprotection |
| Diagnostic Imaging | Used as a vehicle for imaging agents | Fluorescent probes and radioactive tracers |
Comparison with Similar Compounds
Comparison with Similar Compounds
Penetratin belongs to the arginine-rich CPP class , alongside peptides like TAT (GRKKRRQRRRPQ), R9 (RRRRRRRRR), and engineered variants. Below is a systematic comparison:
Structural and Functional Comparison
Mechanistic Differences
- Translocation Pathways : Penetratin utilizes both energy-dependent endocytosis and energy-independent direct translocation, whereas TAT and R9 rely predominantly on endocytosis .
- Membrane Interaction : Penetratin’s tryptophan residues (W48, W56) mediate strong interactions with phosphatidylserine-rich membranes, a feature absent in purely cationic peptides like R9 .
Therapeutic and Commercial Relevance
- Cosmetics : Penetratin is used in topical formulations (e.g., melanin-inhibiting peptides) due to its skin-penetrating ability and low irritation .
- Drug Delivery : Fusion with penetratin enhances the intracellular delivery of anti-inflammatory peptides (e.g., CSD peptide) and NLRP3 inhibitors .
- Neuroprotection : Penetratin shows promise in stroke models, outperforming TAT in reducing neuronal apoptosis .
Critical Analysis of Limitations and Advantages
- Advantages :
- Limitations: Sensitivity to sequence modifications (e.g., W→F substitutions reduce membrane binding) . Limited efficacy in crossing the blood-brain barrier compared to engineered CPPs .
Preparation Methods
Automated Synthesis Using Fluorenylmethoxycarbonyl Chemistry
The primary method for synthesizing penetratin involves solid-phase peptide synthesis (SPPS) with fluorenylmethoxycarbonyl (Fmoc) protecting groups. This approach, as detailed in studies comparing cell-penetrating peptide synthesis, utilizes an automated peptide synthesizer (e.g., ABI433) and the coupling reagent 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU). The synthesis proceeds as follows:
- Resin Activation : Rink amide resin preloaded with the C-terminal amino acid (lysine) is deprotected using 20% piperidine in dimethylformamide (DMF).
- Amino Acid Coupling : Each subsequent amino acid is coupled sequentially using HATU and diisopropyl ethyl amine as activators. The process is repeated for all 16 residues, with rigorous washing steps between cycles.
- Fluorescein Labeling : For tracking purposes, fluorescein isothiocyanate (FITC) is conjugated to the N-terminus via an aminohexanoic acid spacer.
Key parameters for optimal synthesis include a coupling time of 30–60 minutes per residue and a molar excess of 4–6 equivalents for amino acids and coupling reagents.
Challenges in Sequence-Specific Coupling
Penetratin’s sequence poses synthetic challenges due to its high density of arginine (4 residues) and lysine (4 residues), which contribute to aggregation during synthesis. To mitigate this, the following strategies are employed:
- Double Coupling : Stubborn residues (e.g., tryptophan at position 6) undergo repeated coupling cycles to ensure complete reaction.
- Pseudoprolines : Incorporating pseudoproline dipeptides at problematic sequences (e.g., Gln-Asn) minimizes chain aggregation.
- Side-Chain Protection : Arginine and lysine residues are protected with 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) and tert-butyloxycarbonyl (Boc) groups, respectively, to prevent undesired side reactions.
Cleavage and Global Deprotection
Following synthesis, the peptide-resin is treated with a cleavage cocktail comprising 95% trifluoroacetic acid (TFA) and 5% triisopropylsilane (TIPS) for 2–4 hours. This step removes side-chain protecting groups and liberates the peptide from the resin. Notably, methionine at position 12 is susceptible to oxidation; thus, scavengers like TIPS are critical to prevent sulfoxide formation.
Purification and Analytical Characterization
Reverse-Phase High-Performance Liquid Chromatography
Crude penetratin is purified using reverse-phase HPLC with a C18 column and a gradient of water-acetonitrile (0.1% TFA). Typical purification yields >95% purity, as confirmed by analytical HPLC.
Mass Spectrometric Validation
Electrospray ionization mass spectrometry (ESI-MS) is employed to verify the molecular weight. For penetratin, the observed mass (calculated: 2,263.7 Da) should align with theoretical values within ±1 Da.
Comparative Analysis of Cellular Uptake Efficiency
Studies comparing penetratin to other cell-penetrating peptides reveal insights into its translocation kinetics. For example, Michaelis-Menten kinetic analyses demonstrate that penetratin exhibits a Km of 427 μM and a Vmax of 0.41 μM/s in Jurkat cells, outperforming Tat (49–57) but underperforming relative to arginine homopolymers (Table 1).
Table 1: Cellular uptake kinetics of penetratin and comparative peptides
| Peptide | Km (μM) | Vmax (μM/s) |
|---|---|---|
| Penetratin (43–58) | 427 | 0.41 |
| Tat (49–57) | 770 | 0.38 |
| L-arginine nonamer (R9) | 44 | 0.37 |
| D-arginine nonamer (r9) | 7.6 | 0.38 |
Applications in Biomedical Research
Penetratin’s primary application lies in drug delivery, where it facilitates the intracellular transport of cargo such as:
Q & A
Q. What experimental protocols are recommended for synthesizing Rqikiwfqnrrmkwkk, and how can purity be validated?
To establish a synthesis protocol:
- Conduct a systematic literature review to identify analogous compounds and adapt existing methods (e.g., solvent systems, catalysts) .
- Optimize reaction conditions (temperature, pH) using iterative trials with control experiments to isolate variables .
- Validate purity via chromatography (HPLC, GC) and spectroscopic methods (NMR, IR). Cross-reference spectral data with computational simulations to confirm structural integrity .
Q. How should researchers design experiments to characterize this compound’s physicochemical properties?
- Prioritize properties critical to the research scope (e.g., solubility, thermal stability). Use differential scanning calorimetry (DSC) for thermal analysis and dynamic light scattering (DLS) for particle size distribution .
- Replicate measurements under controlled conditions to minimize environmental variability. Include error margins and confidence intervals in data reporting .
Q. What are the key considerations for selecting analytical techniques to study this compound’s reactivity?
- Align techniques with hypothesized reaction pathways. For example, use mass spectrometry to track intermediate species and X-ray crystallography for structural changes .
- Validate results through comparative analysis with established databases or synthetic analogs .
Advanced Research Questions
Q. How can researchers reconcile contradictory data in this compound’s spectral or behavioral profiles?
- Perform root-cause analysis: Check instrument calibration, sample contamination, or environmental factors .
- Apply multivariate statistical methods (e.g., PCA) to identify outliers or hidden variables influencing results .
- Cross-validate findings using alternative techniques (e.g., Raman spectroscopy vs. NMR) and consult computational models to resolve ambiguities .
Q. What frameworks guide the integration of this compound into a broader theoretical context (e.g., structure-activity relationships)?
Q. How should researchers address reproducibility challenges in this compound’s synthesis or application?
- Document all protocols in machine-readable formats (e.g., electronic lab notebooks) and share raw data via repositories .
- Collaborate with independent labs for external validation. Publish detailed supplementary materials, including failure cases and troubleshooting steps .
Q. What methodologies are effective for analyzing this compound’s interactions in complex systems (e.g., biological or environmental matrices)?
- Use multi-omics approaches (e.g., metabolomics, proteomics) to map interaction networks .
- Incorporate controls for matrix effects (e.g., spiked recovery experiments) and apply machine learning to decode non-linear relationships .
Methodological and Ethical Considerations
Q. How can researchers ensure ethical compliance when studying this compound’s potential risks?
Q. What strategies optimize cross-disciplinary collaboration for this compound research?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
